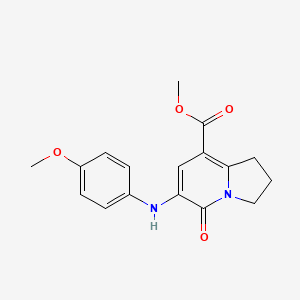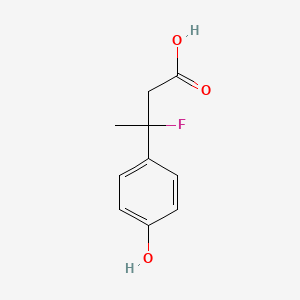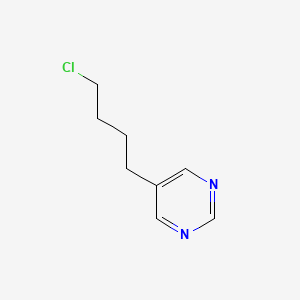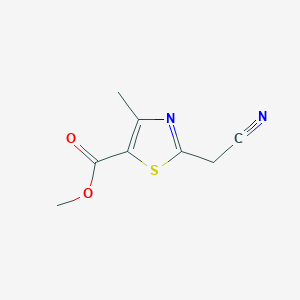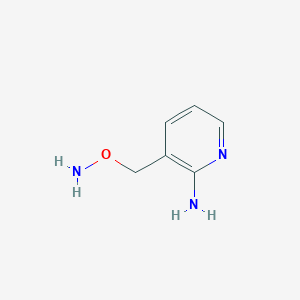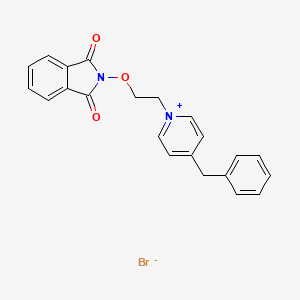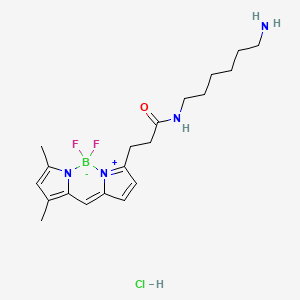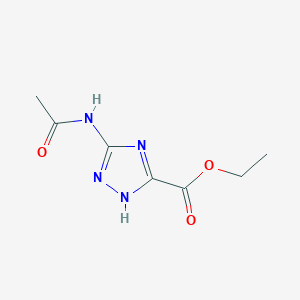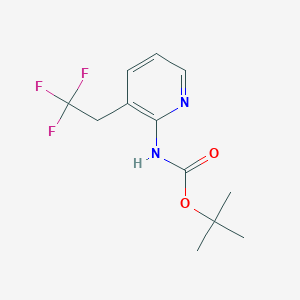
tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate and a trifluoroethylating agent. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The process may also involve palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoroethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may be explored for its biological activity and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its trifluoroethyl group imparts unique properties that can be leveraged in various applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (3-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate
Uniqueness: tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate is unique due to the presence of both a trifluoroethyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C12H15F3N2O2 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2,2,2-trifluoroethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-8(5-4-6-16-9)7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,17,18) |
Clave InChI |
QXVQXTZEPIAMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


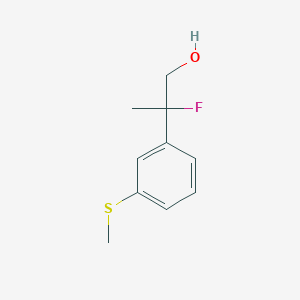
![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

